Differentiation 1: BSI-401 Shows Superior In Vitro Cytotoxicity vs. Olaparib and Veliparib in BRCA-Proficient Pancreatic Cancer Cells
BSI-401 demonstrates superior single-agent in vitro cytotoxicity in a panel of eight pancreatic cancer cell lines compared to the widely used clinical PARP inhibitors Olaparib and Veliparib, as measured by IC50 values in proliferation assays. BSI-401 inhibited growth with IC50 values ranging from 5 to 10 μM, whereas cross-study analysis reveals significantly higher IC50 values for both Olaparib (79.5-200.2 μM) and Veliparib (52.6-102.0 μM) in a panel of pancreatic cancer cell lines (CFPAC-1, BXPC-3, HPAC) [1][2]. This indicates a >10-fold potency advantage for BSI-401 in this specific cellular context.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 5 - 10 μM |
| Comparator Or Baseline | Olaparib (79.5-200.2 μM); Veliparib (52.6-102.0 μM) |
| Quantified Difference | BSI-401 is >5 to >20 times more potent than the comparators in these cell lines. |
| Conditions | Proliferation assays in human pancreatic cancer cell lines (CFPAC-1, BXPC-3, HPAC vs. eight PC cell lines for BSI-401). |
Why This Matters
For researchers modeling pancreatic cancer without specific BRCA mutations, BSI-401 provides a far more potent single-agent tool for in vitro experiments, potentially reducing required concentrations and off-target effects compared to clinical PARP inhibitors.
- [1] de Soto J.A., et al. Evaluating the Sensitivity of Sporadic Pancreatic Cancer to poly(ADP-ribose) polymerase (PARP) Inhibition (Velaparib, Olaparib, AG14361) as Single Agents and as Chemo-sensitizers. Preprint. 2020. View Source
- [2] Yuan Y, Liao YW, Hsueh CT, Mirshahidi HR, et al. Oral Poly(ADP-Ribose) Polymerase-1 Inhibitor BSI-401 Has Antitumor Activity and Synergizes with Oxaliplatin against Pancreatic Cancer, Preventing Acute Neurotoxicity. Clin Cancer Res. 2009;15(20):6367-6377. View Source
